molecular formula C28H25ClF3N3O B1193436 Poloppin-II

Poloppin-II

Cat. No. B1193436
M. Wt: 511.97
InChI Key: BBRZVOJNDJLHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poloppin-II is a modulator of protein-protein interactions of the mitotic polo-like kinases, targeting KRAS mutant xenografts. Poloppin-II acts synergistically with Crizotinib, an inhibitor of the c-MET receptor, against mutant KRAS-expressing cancer cells.

Scientific Research Applications

1. Targeting Mutant KRAS in Cancer

Poloppin-II, an optimized analog of Poloppin, is developed to inhibit protein-protein interactions via the Polo-box domain of Polo-like kinases (PLKs). This has significant implications in cancer research, particularly for targeting mutant KRAS. Poloppin-II has shown effectiveness against KRAS-expressing cancer xenografts and holds promise for combination therapy with clinical inhibitors of c-MET in mutant KRAS-expressing cancers (Narváez et al., 2017).

2. Role in Cell Division and Mitosis

Studies on Polo-like kinase 1 (PLK1), a target of Poloppin-II, reveal its crucial role in various stages of mitosis. PLK1 regulates myosin II activation at the equatorial cortex and is vital for the proper ingression of the cleavage furrow during cell division. This understanding enhances the potential application of Poloppin-II in regulating PLK1 for targeted cancer therapies (Hasegawa et al., 2013).

3. Molecular and Enzoinformatics Perspectives

Poloppin-II's role in cancer therapy is also emphasized from a molecular and enzoinformatics perspective. It targets PLK1, which is over-expressed in various human tumors and is a negative prognostic factor for cancer patients. The focus on PLK1 as an anticancer drug target highlights the significance of Poloppin-II in scientific research aimed at developing cancer therapeutics (Shakil et al., 2017).

properties

Product Name

Poloppin-II

Molecular Formula

C28H25ClF3N3O

Molecular Weight

511.97

IUPAC Name

4-(5-(4-Chlorophenyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide

InChI

InChI=1S/C28H25ClF3N3O/c1-34(2)18-17-33-27(36)21-9-7-19(8-10-21)24-15-16-25(20-11-13-22(29)14-12-20)35(24)26-6-4-3-5-23(26)28(30,31)32/h3-16H,17-18H2,1-2H3,(H,33,36)

InChI Key

BBRZVOJNDJLHJP-UHFFFAOYSA-N

SMILES

O=C(NCCN(C)C)C1=CC=C(C2=CC=C(C3=CC=C(Cl)C=C3)N2C4=CC=CC=C4C(F)(F)F)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Poloppin-II;  PoloppinII;  Poloppin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poloppin-II
Reactant of Route 2
Reactant of Route 2
Poloppin-II
Reactant of Route 3
Poloppin-II
Reactant of Route 4
Reactant of Route 4
Poloppin-II
Reactant of Route 5
Reactant of Route 5
Poloppin-II
Reactant of Route 6
Reactant of Route 6
Poloppin-II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.